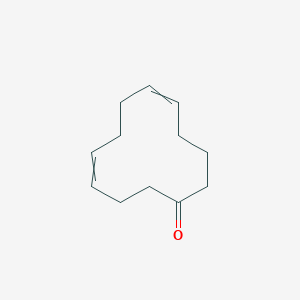

4,8-Cyclododecadien-1-one

カタログ番号 B8585645

分子量: 178.27 g/mol

InChIキー: AZSAUMXEXMBZBS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07449606B2

Procedure details

50 g of cyclododeca-4,8-dienone (isomer mixture, fraction 2 from Example 4) and 1 g of Pd/C catalyst (10% by weight of Pd, commercially available from Degussa under the product number E 101 N/D) were introduced into a 100 ml autoclave. 5 bar of hydrogen were injected with stirring. At a reaction temperature of 50° C., further hydrogen was supplied (10 h) until no more hydrogen was absorbed. After cooling, decompressing and filtering off the catalyst, the effluent was analyzed by gas chromatography. The conversion of cyclododeca-4,8-dienone was quantitative. Cyclododecanone was obtained in a substantially quantitative yield (>98%). The only impurities which could be detected by GC-MS were traces of cyclododecane, cyclododecenone and dodecanal.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1.[H][H]>[Pd]>[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC=CCCC=CCCC1)=O

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(10 h)

|

|

Duration

|

10 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was absorbed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering off the catalyst

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCCCCCCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |